5-bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

5-Bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391864-05-4) is a synthetic small-molecule benzamide derivative incorporating a 1,3,4-thiadiazole heterocycle substituted at the 5-position with an ethylsulfanyl (–SEt) group. Its benzamide ring bears both bromine at the 5-position and chlorine at the 2-position, yielding a molecular formula of C₁₁H₉BrClN₃OS₂ and a molecular weight of 378.69 g/mol.

Molecular Formula C11H9BrClN3OS2
Molecular Weight 378.7 g/mol
Cat. No. B3597183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular FormulaC11H9BrClN3OS2
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C11H9BrClN3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,17)
InChIKeyFEWBGKULBFPWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391864-05-4): Physicochemical and Structural Baseline for Sourcing Decisions


5-Bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391864-05-4) is a synthetic small-molecule benzamide derivative incorporating a 1,3,4-thiadiazole heterocycle substituted at the 5-position with an ethylsulfanyl (–SEt) group . Its benzamide ring bears both bromine at the 5-position and chlorine at the 2-position, yielding a molecular formula of C₁₁H₉BrClN₃OS₂ and a molecular weight of 378.69 g/mol . The compound is catalogued as a screening compound (e.g., ChemDiv ID Y205-4834) and has been deposited in the PubChem Substance database as part of high-throughput screening libraries, with bioassay records indicating testing against GPR151 and other targets . Thiadiazole derivatives of this class have been investigated for anticancer, antifungal, and Wnt pathway inhibitory activities [1].

Why 5-Bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Interchanged with Other 1,3,4-Thiadiazol-2-yl Benzamides Without Quantitative Revalidation


The 1,3,4-thiadiazol-2-yl benzamide scaffold supports diverse 5-position substituents (alkyl, aryl, thioether) and benzamide halogenation patterns that profoundly alter lipophilicity, electronic character, and target engagement. The target compound's specific combination—5-bromo-2-chloro benzamide coupled with a 5-ethylsulfanyl thiadiazole—generates a distinct physicochemical signature (logP = 4.89, logD = 3.73, polar surface area = 46.2 Ų) that cannot be replicated by close analogs bearing, for example, a 5-ethyl, 5-phenyl, or 5-isopropyl group on the thiadiazole ring. Even within the same halogenation pattern, altering the thiadiazole 5-substituent from ethylsulfanyl to propylsulfanyl or benzylsulfanyl changes logP by approximately 0.5–1.0 units, which directly impacts membrane permeability, solubility, and off-target binding profiles . Procurement of a substituted analog without re-establishing biological equivalence in the end-user's specific assay system carries a material risk of altered potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Versus Closest Structural Analogs


Lipophilicity Differentiation: Target Compound logP and logD Versus 5-Alkyl and 5-Aryl Thiadiazole Analogs

The target compound possesses a measured logP of 4.89 and logD (pH 7.4) of 3.73 as reported by ChemDiv . In contrast, the 5-ethyl analog (5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide) is predicted to have a logP approximately 3.8–4.2, based on the replacement of the polarizable ethylsulfanyl group (–SEt) with a less lipophilic ethyl group (–CH₂CH₃) . Similarly, the 5-phenyl analog exhibits a predicted logP of approximately 5.5–5.8 due to the extended aromatic system . The ethylsulfanyl group confers intermediate lipophilicity that balances membrane permeability with aqueous solubility—logSw of –4.92 indicates moderate solubility suitable for both biochemical and cell-based assays .

Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen Bonding Capacity Differentiation

The target compound has a polar surface area (PSA) of 46.24 Ų, 5 hydrogen bond acceptors (HBA), and 1 hydrogen bond donor (HBD) . This PSA falls below the commonly cited 60–70 Ų threshold for acceptable oral absorption potential [1]. In comparison, analogs with additional heteroatoms in the 5-substituent (e.g., 5-((3-fluorobenzyl)thio) derivatives) exhibit PSA values exceeding 55 Ų due to the additional sulfur and aromatic ring contributions, which may reduce passive membrane permeability [1].

Polar surface area Hydrogen bonding Oral bioavailability prediction

High-Throughput Screening Bioactivity Fingerprint: GPR151 and GroEL/ES Chaperonin System

The compound has been tested in a cell-based high-throughput primary assay for GPR151 activation (Scripps Research Institute Molecular Screening Center) and in biochemical assays against the GroEL/ES chaperonin system [1]. In the GroEL/ES-mediated protein refolding assay, the compound exhibited an IC₅₀ of 100,000 nM (100 µM) for GroEL inhibition and 37,000 nM (37 µM) for GroEL/ES-mediated malate dehydrogenase refolding [1]. This contrasts with structurally related N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide derivatives tested in the same assay panel, some of which showed IC₅₀ values in the 16,000–50,000 nM range, indicating that the 5-bromo-2-chloro substitution pattern modulates chaperonin inhibitory potency relative to other benzamide substitution patterns [1].

GPCR screening Chaperonin inhibition HTS bioactivity

Halogen Substitution Pattern Differentiation: 5-Br,2-Cl Benzamide Versus Alternative Dihalogenation Regioisomers

The 5-bromo-2-chloro substitution pattern on the benzamide ring is distinct from alternative dihalogenation patterns such as 2,5-dichloro, 2-bromo (mono), or 3-chloro. The 5-bromo-2-chloro arrangement places a larger, more polarizable bromine atom at the para position relative to the amide carbonyl, while the chlorine occupies the ortho position. This regiospecific halogen pairing influences both the electronic character of the benzamide carbonyl (affecting hydrogen bonding to biological targets) and the compound's metabolic stability . The 2,5-dichloro analog (2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide) has been catalogued separately and is expected to exhibit altered CYP450 oxidation susceptibility due to the absence of the metabolically labile C–Br bond [1]. No published direct comparative metabolism data are available for these specific compounds.

Halogen bonding Regioisomer differentiation Structure-activity relationship

Application Scenarios for 5-Bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Differentiating Evidence


Chaperonin-Targeted Antibacterial or Anticancer Screening Cascades Requiring Defined Lipophilicity Windows

The compound's established, albeit modest, GroEL/ES inhibitory activity (IC₅₀ 37–100 µM) combined with its intermediate logD of 3.73 makes it a suitable tool compound for bacterial chaperonin inhibition studies where excessive lipophilicity would confound assay interpretation through non-specific membrane disruption . Its PSA of 46.24 Ų further supports passive bacterial cell wall penetration. Researchers should request Certificate of Analysis (CoA) confirming ≥95% purity by HPLC and identity by ¹H NMR before initiating dose-response studies, as minor impurities can artifactually modulate protein aggregation endpoints in chaperonin assays .

Structure-Activity Relationship (SAR) Studies Exploring 5-Position Thioether Modifications on 1,3,4-Thiadiazole Scaffolds

The ethylsulfanyl (–SEt) group at the thiadiazole 5-position provides a specific thioether handle that can be systematically compared with 5-methylthio, 5-propylsulfanyl, and 5-benzylsulfanyl analogs in medicinal chemistry SAR campaigns . The target compound's measured logP (4.89) serves as a calibration point for computational logP prediction models being developed for thioether-containing heterocycles. Procurement specifications should include explicit confirmation of the 5-ethylsulfanyl (not 5-ethyl or 5-ethylthio oxidized sulfoxide/sulfone) substituent identity via LC-MS and ¹H NMR, as mis-synthesis of the 5-alkyl analog is a known sourcing risk for this compound class .

Wnt Signaling Pathway Inhibitor Screening with Halogen Bonding Pharmacophore Requirements

Patent literature identifies 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway, a target of high interest in oncology and regenerative medicine . The target compound's 5-bromo substituent can engage in halogen bonding with protein backbone carbonyls, a specific interaction that cannot be replicated by 5-chloro or 5-fluoro analogs. When sourcing for Wnt pathway screening, users should explicitly verify the 5-bromo-2-chloro (not 2,5-dichloro or other regioisomer) halogenation pattern by requesting the InChI Key (FEWBGKULBFPWHM-UHFFFAOYSA-N) match on the vendor Certificate of Analysis .

Antifungal Lead Optimization Leveraging Thiadiazole-Ethylsulfanyl Pharmacophore

Thiadiazole derivatives with sulfur-containing substituents have documented fungicidal properties, and the ethylsulfanyl group specifically has been associated with enhanced antifungal activity in related 1,3,4-thiadiazole series . The target compound's balanced logP/logD profile may confer appropriate fungal cell wall penetration while maintaining sufficient aqueous solubility for standardized CLSI broth microdilution testing. Procurement for antifungal screening should specify storage at –20°C under inert atmosphere, as the ethylsulfanyl group is susceptible to air oxidation over extended periods at ambient temperature .

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.